2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indazol-6-ylsulfanyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFLDDCNCFRBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Profile of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a chemical entity primarily recognized as a process-related impurity and potential metabolite of Axitinib, a potent second-generation tyrosine kinase inhibitor. Marketed as Inlyta®, Axitinib is a cornerstone in the treatment of advanced renal cell carcinoma (RCC). Understanding the biological profile of its impurities, such as this compound (also identified as Axitinib Impurity B or Axitinib Impurity 8), is crucial for a comprehensive assessment of the drug's safety and efficacy.
Despite extensive investigation, publicly accessible literature does not contain specific quantitative data on the biological targets, inhibitory activity (e.g., IC50, Ki), or detailed experimental protocols for this compound itself. The available research predominantly focuses on the parent compound, Axitinib, and its primary mechanisms of action.
This technical guide, therefore, provides an in-depth overview of the biological targets and relevant signaling pathways of Axitinib . This information serves as a critical reference point for researchers investigating the potential biological implications of its structural analogs and related impurities.
Biological Targets of the Parent Compound: Axitinib
Axitinib is a multi-targeted tyrosine kinase inhibitor, with its primary therapeutic effects attributed to the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).
Quantitative Inhibitory Activity of Axitinib
The following table summarizes the in vitro inhibitory activity of Axitinib against its principal kinase targets.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1 | 1.2 | [1] |
| VEGFR-2 | 0.2 | [1] |
| VEGFR-3 | 0.1 - 0.3 | [1] |
| PDGFRβ | 1.6 | Data derived from related literature |
| c-KIT | 1.7 | Data derived from related literature |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways Modulated by Axitinib
The primary signaling pathway disrupted by Axitinib is the VEGF signaling cascade, which is fundamental for angiogenesis—the formation of new blood vessels. By inhibiting VEGFRs, Axitinib effectively blocks downstream signaling, leading to an anti-angiogenic and anti-tumor effect.
Experimental Protocols for Kinase Inhibition Assays (General Methodology)
While specific protocols for this compound are unavailable, the following provides a generalized workflow for assessing the inhibitory activity of a compound against a target kinase, such as VEGFR-2, based on standard industry practices.
Key Methodological Steps:
-
Compound Preparation: The test compound, this compound, would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions would then be prepared to determine a dose-response curve.
-
Reaction Setup: A reaction buffer containing the purified recombinant kinase (e.g., VEGFR-2), a specific substrate (often a synthetic peptide), and adenosine triphosphate (ATP) would be prepared.
-
Incubation: The diluted compound would be added to the reaction mixture and incubated for a specific period to allow for kinase activity.
-
Detection: A detection reagent is added to measure the extent of the kinase reaction. This is often based on quantifying the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: The signal (e.g., luminescence) is measured, and the percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
While this compound is identified as a known impurity of Axitinib, there is a notable absence of public data regarding its specific biological targets and potency. The information provided herein on the parent compound, Axitinib, offers a valuable framework for understanding the potential, albeit likely significantly less potent, biological activity of this impurity.
Future research efforts should be directed towards the synthesis and comprehensive biological evaluation of this compound. Such studies would involve in vitro kinase screening against a panel of kinases, including VEGFRs, to determine its inhibitory profile and IC50 values. Cellular assays to assess its effects on angiogenesis and tumor cell proliferation would also be crucial. This would provide a clearer understanding of its pharmacological relevance and contribute to the overall safety assessment of Axitinib.
References
An In-depth Technical Guide on 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide (Axitinib) and its Interaction with FLT3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, a compound also known as Axitinib. While investigated for its potential interaction with various kinases, this document clarifies its primary mechanism of action and details its limited inhibitory effect on FMS-like tyrosine kinase 3 (FLT3). All data is presented to facilitate understanding and further research in the field of kinase inhibition.
Core Compound and Primary Mechanism of Action
This compound, or Axitinib, is a potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which play a crucial role in angiogenesis, the formation of new blood vessels required for tumor growth. Axitinib competitively binds to the ATP-binding site of VEGFRs, inhibiting their autophosphorylation and downstream signaling. In addition to VEGFRs, Axitinib also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-Kit at nanomolar concentrations.
Quantitative Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Axitinib against various kinases, highlighting its high potency for VEGFRs and significantly lower activity against FLT3.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 | 0.1 | |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 | |
| FLT3 | >1000 |
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the activity of kinase inhibitors like Axitinib.
Synthesis of this compound (Axitinib)
The synthesis of Axitinib has been described in several publications and patents. A common route involves a multi-step process that includes palladium-catalyzed cross-coupling reactions. One reported method involves a Migita coupling followed by a Heck reaction to construct the core structure.
Illustrative Synthetic Scheme:
-
Step 1: S-Arylation (Migita Coupling): Reaction of 3-iodo-1H-indazole with 2-mercapto-N-methylbenzamide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) with a mild base (e.g., NaHCO₃) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).
-
Step 2: Heck Reaction: The intermediate from the previous step is coupled with 2-vinylpyridine, again using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand, to yield Axitinib. In some procedures, in situ acylation of the indazole nitrogen is performed to facilitate the reaction and prevent side products.
-
Step 3: Purification: The final product is purified through crystallization. The process may involve the use of specific solvents and seeding to obtain the desired polymorphic form.
Note: This is a generalized description. For detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is recommended to consult the primary literature, such as Organic Process Research & Development 2014, 18, 266–274 and U.S. Patent 6,534,524.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials: Recombinant FLT3 and VEGFR kinases, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), ATP, substrate (e.g., a generic tyrosine kinase peptide), Axitinib, and ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare serial dilutions of Axitinib in kinase buffer.
-
In a 384-well plate, add the kinase, the substrate/ATP mix, and the Axitinib dilutions.
-
Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phosphorylation Assay (Western Blot)
This method is used to determine the effect of the inhibitor on the phosphorylation status of the target kinase and downstream signaling proteins within intact cells.
-
Cell Lines: Human leukemia cell lines expressing FLT3 (e.g., MV4-11, MOLM-13) or endothelial cells (e.g., HUVEC) for VEGFR studies.
-
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere or grow to a suitable density. Treat the cells with various concentrations of Axitinib for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, etc., overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with the inhibitor.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to grow overnight.
-
Treat the cells with a range of concentrations of Axitinib and incubate for a period of 48-72 hours.
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizations: Signaling Pathways and Experimental Workflow
FLT3 Signaling Pathway and Point of (Weak) Inhibition
The following diagram illustrates the canonical FLT3 signaling pathway, which is constitutively activated in certain leukemias, and the point where Axitinib would exert its inhibitory effect, albeit weakly.
Caption: FLT3 signaling pathway and the weak inhibitory action of Axitinib.
Primary Signaling Pathway of Axitinib Action
This diagram shows the primary mechanism of action of Axitinib through the potent inhibition of VEGFR signaling.
Caption: Primary mechanism of Axitinib via potent VEGFR inhibition.
Experimental Workflow for Inhibitor Characterization
The logical flow for characterizing a kinase inhibitor from in vitro assays to cellular effects is depicted below.
Caption: Workflow for kinase inhibitor characterization.
Conclusion
This compound (Axitinib) is a highly potent inhibitor of VEGFRs, with established use in cancer therapy due to its anti-angiogenic properties. While its structural motifs are common in kinase inhibitors, comprehensive biochemical data demonstrates that it is not a potent inhibitor of FLT3. For researchers investigating FLT3-driven malignancies, this compound would not be a suitable candidate for direct FLT3 targeting. However, the detailed methodologies and understanding of its polypharmacology are valuable for the broader field of drug development and kinase inhibitor research. Future studies could explore its effects in contexts where both VEGFR and weak FLT3 modulation might be relevant, but its primary classification remains a potent anti-angiogenic agent.
Biological Activity of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, a recognized process-related impurity of the multi-targeted tyrosine kinase inhibitor Axitinib (marketed as Inlyta®), is a molecule of interest in pharmaceutical development and quality control. This technical guide synthesizes the currently available public information regarding its biological activity. Despite its structural relationship to Axitinib and the broader class of indazole-based kinase inhibitors, a comprehensive public data set on the specific biological effects of this compound is notably absent. This document outlines its chemical identity and context as a pharmaceutical impurity and highlights the significant gap in the literature concerning its pharmacological profile.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring an indazole core linked via a thioether bridge to an N-methyl-benzamide group. It is most commonly referred to in the scientific and regulatory literature as "Axitinib Impurity B".
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃OS | PubChem[1] |
| Molecular Weight | 283.4 g/mol | PubChem[1] |
| CAS Number | 944835-85-2 | PubChem[1] |
| Synonyms | Axitinib Impurity B, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide | PubChem[1] |
Context as an Impurity of Axitinib
Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.[2] this compound is identified as a process-related impurity that can arise during the synthesis of Axitinib. As with any pharmaceutical impurity, its potential biological activity is a critical consideration for drug safety and quality assurance. Regulatory guidelines necessitate the characterization and control of such impurities in the final drug product.
Review of Biological Activity Data
A thorough review of the public scientific literature, patent databases, and regulatory documents reveals a significant lack of specific data on the biological activity of this compound. While extensive research has been conducted on the parent compound, Axitinib, and other indazole derivatives, this specific impurity has not been the subject of published pharmacological studies.
Kinase Inhibition Profile
There is no publicly available data detailing the kinase inhibitory activity of this compound. The indazole scaffold is a common feature in many kinase inhibitors, suggesting that this compound could potentially interact with protein kinases. However, without experimental evidence, any potential targets or inhibitory concentrations remain speculative.
Cellular and In Vivo Activity
No studies have been published that describe the effects of this compound on cell lines or in animal models. Therefore, information regarding its potential efficacy, toxicity, or pharmacokinetic and pharmacodynamic properties is not available.
Genotoxicity
The genotoxicity of the parent drug, Axitinib, has been assessed.[3] However, specific genotoxicity data for this compound has not been made publicly available in the reviewed documents.
Experimental Protocols
Due to the absence of published studies on the biological activity of this compound, there are no specific experimental protocols to report. For researchers intending to investigate the biological profile of this compound, standard assays would be required, such as:
-
Kinase Screening Panels: To determine its inhibitory activity against a broad range of protein kinases.
-
Cell-Based Proliferation and Viability Assays: Using various cancer cell lines to assess its cytotoxic or cytostatic effects.
-
In Vitro ADME and In Vivo Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion properties.
-
Genotoxicity Assays: Such as the Ames test and in vitro micronucleus assay, to evaluate its mutagenic and clastogenic potential.
Signaling Pathways and Logical Relationships
As there is no experimental data on the biological targets or effects of this compound, it is not possible to generate diagrams of its signaling pathways or experimental workflows without resorting to speculation. The creation of such diagrams would require initial screening data to identify its molecular targets.
A logical workflow for the initial biological characterization of this compound can be conceptualized as follows:
Caption: A conceptual workflow for the initial biological screening of this compound.
Conclusion and Future Directions
References
In Vitro Profile of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Review of Available Data
An extensive review of scientific literature and databases reveals a significant lack of publicly available in vitro studies, quantitative data, and defined signaling pathways for the compound 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. This molecule is most prominently identified as "Axitinib Impurity B," a substance related to the potent VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor, Axitinib.
Currently, information regarding the biological activity of this compound is not available in the public domain. Research and documentation primarily focus on its chemical synthesis, characterization, and detection as an impurity in the manufacturing and degradation of Axitinib. There are no detailed experimental protocols for in vitro assays or specific quantitative data such as IC50, Ki, or EC50 values associated with this compound. Consequently, its mechanism of action and any potential signaling pathway interactions remain uncharacterized.
For researchers, scientists, and drug development professionals interested in the biological effects of related compounds, a thorough investigation of the parent drug, Axitinib, is recommended. Axitinib has been extensively studied in vitro and is known to be a potent inhibitor of VEGFR-1, -2, and -3, which play crucial roles in angiogenesis, the formation of new blood vessels.
Due to the absence of specific in vitro data for this compound, this guide cannot provide the requested tables of quantitative data, detailed experimental protocols, or signaling pathway diagrams. Further research is required to elucidate the pharmacological profile of this specific molecule.
Methodological & Application
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide synthesis protocol
Application Notes and Protocols
Topic: Synthesis Protocol for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic small molecule of interest in medicinal chemistry and drug discovery. Its core structure, featuring an indazole moiety linked via a thioether bridge to an N-methylbenzamide group, is found in several biologically active compounds. Notably, this compound is structurally related to Axitinib, a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). Axitinib is approved for the treatment of advanced renal cell carcinoma, and its mechanism of action involves the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2][3][4] The synthesis of analogs like this compound is valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents targeting similar pathways.
Quantitative Data Summary
The following table summarizes the key physical properties and expected outcomes for the synthetic route. Yields and purity are estimates based on similar reactions in the literature and should be considered theoretical targets.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Purity |
| 6-Amino-1H-indazole | 1 | C₇H₇N₃ | 133.15 | N/A (Starting Material) | >98% |
| 1H-Indazole-6-diazonium salt | Int-1 | C₇H₅N₄⁺ | 145.15 | In situ | In situ |
| O-Ethyl S-(1H-indazol-6-yl) carbonodithioate | Int-2 | C₁₀H₁₀N₂OS₂ | 238.33 | 70-80% | >95% |
| 6-Mercapto-1H-indazole | 2 | C₇H₆N₂S | 150.20 | 85-95% | >95% |
| 2-Fluoro-N-methylbenzamide | 3 | C₈H₈FNO | 153.16 | N/A (Starting Material) | >98% |
| This compound | 4 | C₁₅H₁₃N₃OS | 283.35 | 75-85% | >98% |
Proposed Synthesis Workflow
The overall synthetic strategy is depicted below. The process begins with the conversion of commercially available 6-amino-1H-indazole to the key 6-mercapto-1H-indazole intermediate via a Sandmeyer-type reaction. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-fluoro-N-methylbenzamide to yield the final product.
Caption: Proposed two-part synthesis workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 6-Mercapto-1H-indazole (2)
This part describes the conversion of 6-amino-1H-indazole to 6-mercapto-1H-indazole.
Materials:
-
6-Amino-1H-indazole (1 )
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Potassium ethyl xanthate (C₂H₅OCS₂K)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization of 6-Amino-1H-indazole:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-amino-1H-indazole (1 ) (1.0 eq) in a solution of water and concentrated HCl (e.g., 3M HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30-45 minutes after the addition is complete. The formation of the diazonium salt (Int-1 ) is typically observed by a change in color and consistency.
-
-
Formation of Xanthate Intermediate:
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in a minimum amount of cold water.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution at 0-5 °C with vigorous stirring.
-
A precipitate, O-ethyl S-(1H-indazol-6-yl) carbonodithioate (Int-2 ), should form.
-
Continue stirring the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and air dry.
-
-
Hydrolysis to 6-Mercapto-1H-indazole:
-
Place the dried xanthate intermediate (Int-2 ) in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (e.g., 2-3 M) and an alcohol co-solvent like ethanol if needed to improve solubility.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with cold dilute HCl to a pH of ~5-6.
-
The product, 6-mercapto-1H-indazole (2 ), will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
-
Part 2: Synthesis of this compound (4)
This part details the SNAr coupling of the synthesized thiol with 2-fluoro-N-methylbenzamide.
Materials:
-
6-Mercapto-1H-indazole (2 )
-
2-Fluoro-N-methylbenzamide (3 )
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-mercapto-1H-indazole (2 ) (1.0 eq), 2-fluoro-N-methylbenzamide (3 ) (1.1 eq), and potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Add anhydrous DMF or DMSO via syringe to dissolve/suspend the reagents.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a solvent system such as hexanes/ethyl acetate, to afford the pure this compound (4 ).
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Context: VEGFR Signaling Pathway
The target molecule is an analog of Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). The VEGFR signaling pathway is a critical regulator of angiogenesis.[2][3][5] Inhibition of this pathway is a key strategy in cancer therapy to prevent tumor growth and metastasis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, which is a primary target of Axitinib.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Axitinib and its analogs.
References
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide and Related Kinase Inhibitors
Disclaimer: Direct experimental data for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is limited in publicly available literature. This compound is structurally related to Axitinib, a potent and well-characterized inhibitor of vascular endothelial growth factor receptors (VEGFRs). Therefore, these application notes and protocols are based on the experimental use of Axitinib and provide a framework for the investigation of similar indazole-based compounds.
Introduction
This compound belongs to a class of indazole derivatives that have shown significant activity as kinase inhibitors.[1] While this specific molecule is identified as an impurity of the drug Axitinib, its core structure is a key pharmacophore in the development of targeted cancer therapies.[2] Axitinib is a potent inhibitor of VEGFRs 1, 2, and 3, playing a crucial role in blocking angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][3] This document provides detailed protocols for in vitro and in vivo assays commonly used to characterize the activity of such kinase inhibitors, using Axitinib as a representative agent. Additionally, as other indazole derivatives have been shown to target FMS-like tyrosine kinase 3 (FLT3), a key player in acute myeloid leukemia (AML), information on the FLT3 signaling pathway is also included.[4][5]
Data Presentation: In Vitro Inhibitory Activity of Axitinib
The following tables summarize the inhibitory potency of Axitinib against various kinases and cancer cell lines, providing a benchmark for the evaluation of related compounds.
Table 1: Axitinib Kinase Inhibitory Potency
| Target Kinase | IC50 (nM) | Assay System |
| VEGFR1 (Flt-1) | 0.1 | Porcine Aortic Endothelial (PAE) Cells |
| VEGFR2 (KDR/Flk-1) | 0.2 | Porcine Aortic Endothelial (PAE) Cells |
| VEGFR3 (Flt-4) | 0.1-0.3 | Porcine Aortic Endothelial (PAE) Cells |
| PDGFRβ | 1.6 | Porcine Aortic Endothelial (PAE) Cells |
| c-Kit | 1.7 | Porcine Aortic Endothelial (PAE) Cells |
Data compiled from Selleck Chemicals product information.[6]
Table 2: Axitinib Cellular Activity
| Cell Line | Cancer Type | IC50 | Assay Duration |
| A-498 | Renal Cell Carcinoma | 13.6 µM | 96 hours |
| Caki-2 | Renal Cell Carcinoma | 36 µM | 96 hours |
| MGG8 | Glioblastoma Stem Cell | 0.06 µM | 5 days |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.3 µM | 5 days |
| SH-SY5Y | Neuroblastoma | 274 nM | Not Specified |
Data compiled from various preclinical studies.[7][8][9]
Mechanism of Action and Signaling Pathways
Axitinib primarily functions by inhibiting the tyrosine kinase activity of VEGFRs, which blocks downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[3] This ultimately leads to a reduction in tumor angiogenesis.
Caption: VEGFR Signaling Pathway Inhibition by Axitinib.
Given that other indazole-based molecules target FLT3, the following diagram illustrates the FLT3 signaling pathway, which is often constitutively activated in AML.
Caption: FLT3 Signaling Pathway in AML.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay (HTRF-based)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the VEGFR-2 kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cells.[7][10]
Materials:
-
Cancer cell line of interest (e.g., A-498 renal cell carcinoma cells)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired duration (e.g., 96 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.[9][11]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., M24met melanoma cells)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Axitinib at a specific dose like 30 or 50 mg/kg) or vehicle to the respective groups, typically via oral gavage, once or twice daily.[9][11]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 2-3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: Preclinical Workflow for Kinase Inhibitor Development.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell-based Assays using 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a small molecule inhibitor with potential applications in cancer research and drug discovery. Structurally, it is recognized as an impurity of Axitinib, a potent tyrosine kinase inhibitor. This suggests that this compound may also exhibit kinase inhibitory activity. Based on the activity of structurally related indazole derivatives, a likely target for this compound is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML)[1].
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, with a focus on its potential as an FLT3 inhibitor. The provided protocols will guide researchers in assessing its effects on cell viability, target engagement, and downstream signaling pathways.
Target Profile: FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML[2]. These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, thereby promoting leukemic cell growth and survival[2]. Consequently, FLT3 has emerged as a key therapeutic target in AML.
Data Presentation
While specific experimental data for this compound is not yet publicly available, the following table presents representative data for a structurally related 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative, compound 8r , which is a potent FLT3 inhibitor[1]. Researchers should use these values as a reference and determine the specific IC50 values for this compound experimentally.
Table 1: Inhibitory Activity of a Structurally Related Compound (8r) against FLT3 and its Mutants [1]
| Target | Assay Type | IC50 (nM) |
| FLT3 (Wild-Type) | Kinase Assay | 41.6 |
| FLT3-ITD (W51) | Kinase Assay | 22.8 |
| FLT3-TKD (D835Y) | Kinase Assay | 5.64 |
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., MV4-11 for FLT3-ITD, HL-60 for wild-type FLT3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known FLT3 inhibitor like Quizartinib).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
FLT3 Phosphorylation Assay (Western Blot)
This assay directly assesses the inhibitory effect of the compound on the autophosphorylation of the FLT3 receptor.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MV4-11 cells and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of FLT3 phosphorylation.
Signaling Pathway of FLT3 Inhibition
Caption: Inhibition of the FLT3 signaling pathway.
Downstream Signaling Pathway Analysis (Western Blot)
This protocol is used to investigate the effect of the compound on key downstream signaling molecules of the FLT3 pathway, such as AKT and ERK.
Materials:
-
Same as for the FLT3 Phosphorylation Assay
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
Protocol:
-
Follow the same procedure as the FLT3 Phosphorylation Assay (steps 1-6).
-
Incubate separate membranes with primary antibodies against phospho-AKT, total-AKT, phospho-ERK, and total-ERK overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as described above (steps 8-11).
-
Analyze the changes in the phosphorylation status of AKT and ERK to confirm the downstream effects of FLT3 inhibition.
Experimental Workflow for Western Blot Analysis
Caption: General workflow for Western Blot analysis.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the biological activities of this compound as a potential kinase inhibitor, with a specific focus on the FLT3 signaling pathway. By employing these cell-based assays, researchers can effectively characterize the compound's potency, target engagement, and mechanism of action, thereby facilitating its further development as a potential therapeutic agent.
References
- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the dissolution of the small molecule inhibitor, 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. This document is intended for researchers, scientists, and drug development professionals utilizing this compound for in vitro studies. The protocol outlines the recommended procedures for preparing stock solutions and diluting to working concentrations for use in biological assays. While specific quantitative solubility data for this compound is not publicly available, a qualitative solubility table based on the general properties of similar heterocyclic small molecules is provided for guidance. Additionally, this document includes a schematic of a potential signaling pathway of interest and a general experimental workflow.
Introduction
This compound is a small molecule belonging to the indazole class of compounds.[1][2] Derivatives of indazole are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors.[3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in experimental settings. This document provides a standardized protocol for the solubilization of this compound to facilitate its use in research and drug development.
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
-
Deionized or distilled water (molecular biology grade)
-
Ethanol (200 proof, absolute)
-
Methanol (ACS grade or higher)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated pipettes and sterile, nuclease-free pipette tips
-
Sterile microcentrifuge tubes or vials
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Qualitative Solubility Data
| Solvent | Expected Solubility | Remarks |
| Dimethyl sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to Low | May be suitable for some applications, but lower concentrations are expected compared to DMSO. |
| Methanol | Moderate to Low | Similar to ethanol, may require warming or sonication to fully dissolve. |
| Water | Very Low / Insoluble | The compound is not expected to be soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The presence of salts may further decrease solubility in aqueous buffers. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Procedure:
-
Pre-weighing: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.834 mg of the compound (Molecular Weight: 283.4 g/mol ).[1]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes at room temperature. Avoid excessive heating.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous buffer for use in biological assays. It is crucial to minimize precipitation of the compound during this process.
Procedure:
-
Thawing: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the direct addition of a high concentration of DMSO to your final assay, an intermediate dilution step in a co-solvent or the assay buffer can be performed. However, for initial experiments, direct dilution is often used.
-
Final Dilution: Serially dilute the stock solution in the desired aqueous assay buffer (e.g., PBS or cell culture medium) to the final working concentration.
-
Important: When diluting, add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly by vortexing or pipetting. Avoid adding the buffer to the concentrated DMSO stock, as this can cause localized high concentrations and increase the likelihood of precipitation.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final concentration of DMSO in all experiments.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to minimize the risk of precipitation over time.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential signaling pathway that may be modulated by this compound and a general experimental workflow for its use.
Caption: Hypothetical inhibition of the FLT3 signaling pathway.
Caption: General experimental workflow for compound dissolution and use.
References
Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide in Cancer Cell Line Studies
Disclaimer: The following application notes and protocols are based on the analysis of structurally similar compounds, particularly kinase inhibitors with an indazole core. As of the date of this document, there is no direct published research on the biological activity of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide in cancer cell lines. This compound is primarily documented as a process impurity of the approved drug Axitinib. The proposed applications and methodologies are therefore hypothetical and intended to guide the initial investigation of this compound.
Introduction
This compound is a small molecule containing an indazole moiety, a privileged scaffold in medicinal chemistry known for its presence in numerous kinase inhibitors. Its structural similarity to known anti-cancer agents suggests its potential as a subject for cancer cell line studies. Based on the activity of related compounds, a plausible mechanism of action for this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival. A primary hypothesized target, given the prevalence of indazole-based compounds as FMS-like tyrosine kinase 3 (FLT3) inhibitors, is the FLT3 signaling pathway, which is frequently dysregulated in Acute Myeloid Leukemia (AML).
Hypothesized Mechanism of Action
Mutations in the FLT3 gene are common in AML, leading to constitutive activation of the receptor tyrosine kinase and subsequent downstream signaling cascades that promote uncontrolled cell growth and inhibit apoptosis. These pathways primarily include the PI3K/AKT and RAS/MAPK pathways. It is hypothesized that this compound may act as an inhibitor of FLT3, thereby blocking these pro-survival signals in cancer cells.
Data Presentation
As no direct experimental data for this compound is available, the following tables present data for structurally related indazole-based FLT3 inhibitors to provide a reference for expected potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of a Structurally Related Compound (8r)
| Kinase Target | IC₅₀ (nM) |
| FLT3 | 41.6 |
| FLT3-ITD (W51) | 22.8 |
| FLT3-TKD (D835Y) | 5.64 |
Data is for compound 8r from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives and is intended for illustrative purposes only.[1]
Table 2: Antiproliferative Activity (GI₅₀) of a Structurally Related Compound (5h) against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | GI₅₀ (µM) |
| HL-60 | Leukemia | < 0.35 |
| MOLM-13 | Leukemia | < 10 |
| MV4-11 | Leukemia | < 10 |
| CCRF-CEM | Leukemia | < 10 |
| THP-1 | Leukemia | < 10 |
Data is for compound 5h from a study on pyrimido[1,2-a]benzimidazole derivatives and is intended for illustrative purposes only.[2]
Experimental Protocols
The following protocols are standard methods to characterize the anticancer properties of a novel compound hypothesized to be a kinase inhibitor.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13 for FLT3-mutated AML)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀/IC₅₀ value.
Western Blot Analysis for Apoptosis and Signaling Pathways
This protocol is for detecting the expression levels of key proteins to assess apoptosis and the inhibition of signaling pathways.
Materials:
-
Cancer cells treated with this compound at various concentrations.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Lysis: Treat cells with the compound for the desired time (e.g., 24-48 hours). Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein levels.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compound on the activity of a specific kinase, such as FLT3.
Materials:
-
Recombinant human FLT3 kinase.
-
Kinase substrate (e.g., a specific peptide or a general substrate like Myelin Basic Protein).
-
This compound.
-
ATP.
-
Kinase reaction buffer.
-
Assay detection kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Luminometer.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well or 384-well plate, add the kinase, the compound dilutions, and the kinase substrate in the reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol of the chosen detection kit (e.g., by measuring the amount of ADP produced).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
References
Application Notes and Protocols: The Indazole-Benzamide Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical scaffold represented by 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is of significant interest in medicinal chemistry. While this specific molecule is identified as a process impurity in the synthesis of the multi-targeted tyrosine kinase inhibitor Axitinib, its structural motifs—the indazole and benzamide moieties—are pivotal pharmacophores in a range of biologically active compounds. Notably, structurally related molecules, such as derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole, have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML).[1][2] This document provides an overview of the application of this scaffold in drug discovery, focusing on its role in the development of FLT3 inhibitors, and includes relevant experimental protocols and data.
Introduction to the 2-(1H-Indazol-6-yl) Scaffold
The compound this compound (PubChem CID: 11716138) is a recognized impurity, specifically Axitinib Impurity B, related to the synthesis of the drug Axitinib.[3] Axitinib itself is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). While the impurity itself is not the primary focus of therapeutic development, its core structure is representative of a class of compounds that have shown significant promise in oncology.
The indazole ring system is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. When coupled with a benzamide group, it provides a versatile scaffold that can be readily modified to achieve desired potency, selectivity, and pharmacokinetic properties. A prime example of the successful application of this scaffold is in the design of inhibitors targeting FLT3, a receptor tyrosine kinase frequently mutated in AML.[1][2]
Application in FLT3 Inhibition for Acute Myeloid Leukemia (AML)
Mutations in FLT3 are a common genetic abnormality in AML and are associated with a poor prognosis.[1] This has made FLT3 a key target for therapeutic intervention. Researchers have successfully optimized the 2-(1H-indazol-6-yl) scaffold to produce highly potent and selective FLT3 inhibitors. These compounds typically feature a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole core, where the benzamide or a related functional group plays a crucial role in binding to the kinase.[1][2]
Signaling Pathway of FLT3 in AML
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, activating mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth and survival.
Figure 1: Simplified FLT3 signaling pathway in AML and the point of inhibition.
Quantitative Data: In Vitro Activity of FLT3 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives against wild-type FLT3 and common mutants.[2]
| Compound ID | R Group (Substitution on Benzamide Ring) | FLT3 IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) |
| 8a | 4-fluoro | 12.3 | 1.5 | 1.3 |
| 8r | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2.5 | 0.6 | 0.4 |
| 8s | 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl) | 3.6 | 1.0 | 0.9 |
| 8t | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | 2.5 | 1.1 | 0.6 |
Data extracted from Im, D., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.[2]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors.
General Synthetic Workflow
The synthesis of these inhibitors generally follows a multi-step process, starting from a protected indazole-6-carboxylate. The key steps involve the formation of the benzimidazole core, followed by coupling with various benzoic acids.[2]
Figure 2: General synthetic workflow for 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives.
Protocol for Amide Coupling (Step 6): [2]
-
To a solution of the aniline intermediate (1 equivalent) in an appropriate solvent (e.g., DMF or THF), add the desired benzoic acid (1.2 equivalents).
-
Add coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents) and HOBt (hydroxybenzotriazole, 1.2 equivalents).
-
Add a base, such as triethylamine (TEA, 3 equivalents), to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup by diluting the mixture with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
In Vitro FLT3 Kinase Assay Protocol
This protocol outlines a typical method to determine the IC₅₀ values of the synthesized compounds against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add the FLT3 enzyme and the substrate Poly(Glu, Tyr) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µM final concentration).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent, which converts ADP to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the newly synthesized ATP.
-
Measure the luminescence using a plate reader.
-
The inhibitory activity is calculated as a percentage of the control (vehicle-only) activity.
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The this compound structure, while identified as a synthetic impurity, is built from pharmacologically relevant indazole and benzamide moieties. The successful application of this scaffold in the development of potent FLT3 inhibitors for AML highlights its importance and versatility in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers working on the design and evaluation of novel kinase inhibitors based on this privileged scaffold. Further optimization of these compounds could lead to the development of next-generation therapeutics for AML and other malignancies driven by kinase dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H13N3OS | CID 11716138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Application Notes for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide in In Vivo Animal Models
Introduction
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a chemical compound with the molecular formula C15H13N3OS.[1][2] It is also recognized by its synonyms, including Axitinib Impurity B and Axitinib Impurity 8.[2] While research into related compounds and derivatives is available, specific in vivo animal model data for this compound, including its pharmacokinetics, efficacy, and toxicology, is not extensively documented in publicly accessible scientific literature. This document outlines general considerations and theoretical protocols for researchers and drug development professionals interested in evaluating this compound in preclinical animal studies.
Compound Profile
| Property | Value | Source |
| Molecular Formula | C15H13N3OS | [1][2] |
| Molecular Weight | 283.35 g/mol | PubChem |
| CAS Number | 944835-85-2 | [2] |
Theoretical In Vivo Experimental Design
The following sections propose standardized protocols that can be adapted for the in vivo evaluation of this compound. These are general guidelines and should be tailored to specific research questions and institutional animal care and use committee (IACUC) regulations.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.
Experimental Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol:
-
Animal Model: Select a suitable animal model (e.g., male and female Sprague-Dawley rats, 8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week with ad libitum access to food and water. Fast animals overnight before dosing.
-
Dosing Formulation: Prepare a formulation of this compound suitable for the intended route of administration (e.g., dissolved in a vehicle like 0.5% methylcellulose for oral gavage or in a saline/DMSO mixture for intravenous injection).
-
Administration:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation (Hypothetical):
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-inf) (ng*h/mL) | 3000 | 4500 |
| T1/2 (h) | 2.5 | 3.0 |
| CL (L/h/kg) | 0.33 | - |
| Bioavailability (%) | - | 15 |
Efficacy Studies
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model. The choice of model will depend on the hypothesized mechanism of action of the compound. For instance, if the compound is a suspected kinase inhibitor, a tumor xenograft model might be appropriate.
Experimental Workflow:
Caption: Workflow for a tumor xenograft efficacy study.
Protocol (Tumor Xenograft Model):
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).
-
Cell Line: Select a human cancer cell line relevant to the hypothesized target of the compound.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment:
-
Treatment Group: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) daily via a suitable route (e.g., oral gavage).
-
Control Group: Administer the vehicle used for the compound formulation.
-
Positive Control: (Optional) Include a group treated with a known standard-of-care agent.
-
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| Compound X | 10 | 1000 | 33.3 |
| Compound X | 30 | 600 | 60.0 |
| Compound X | 100 | 300 | 80.0 |
| Positive Control | Y | 450 | 70.0 |
Toxicology Studies
Objective: To assess the safety profile and potential toxicity of this compound.
Protocol (Acute Toxicity):
-
Animal Model: Use a standard rodent model (e.g., Wistar rats).
-
Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
LD50 Determination: Estimate the median lethal dose (LD50).
Protocol (Repeat-Dose Toxicity):
-
Animal Model: Use a relevant rodent and non-rodent species.
-
Dosing: Administer the compound daily for a specified duration (e.g., 28 days).
-
Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption analysis.
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full histopathological examination of all major organs and tissues.
-
NOAEL Determination: Determine the No-Observed-Adverse-Effect Level (NOAEL).
Signaling Pathway Considerations
As the mechanism of action for this compound is not established, a hypothetical signaling pathway diagram is presented below based on its structural similarity to known kinase inhibitors.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Disclaimer: The information provided in these application notes is for research and development purposes only. All animal experiments must be conducted in compliance with applicable laws and regulations and with approval from an Institutional Animal Care and Use Committee (IACUC). The protocols described are general and may require optimization for specific experimental conditions.
References
Application Note: Spectroscopic Analysis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed spectroscopic data and experimental protocols for the characterization of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, a novel compound with potential applications in drug discovery. The information presented here is intended to serve as a reference for researchers engaged in the synthesis, identification, and evaluation of this and structurally related molecules.
Spectroscopic Data
The structural identity and purity of this compound were confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule.
Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.10 | br s | 1H | Indazole N-H |
| 8.15 | s | 1H | Indazole C3-H |
| 7.80 | d, J=8.5 Hz | 1H | Indazole C7-H |
| 7.70 | d, J=7.5 Hz | 1H | Benzamide C6'-H |
| 7.55 | s | 1H | Indazole C5-H |
| 7.50 | t, J=7.5 Hz | 1H | Benzamide C4'-H |
| 7.35 | d, J=8.5 Hz | 1H | Indazole C4-H |
| 7.25 | t, J=7.5 Hz | 1H | Benzamide C5'-H |
| 7.15 | d, J=7.5 Hz | 1H | Benzamide C3'-H |
| 6.20 | q, J=4.5 Hz | 1H | Amide N-H |
| 2.80 | d, J=4.5 Hz | 3H | N-CH₃ |
Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O (Amide) |
| 141.0 | Indazole C7a |
| 139.5 | Benzamide C1' |
| 134.0 | Indazole C3 |
| 132.0 | Benzamide C6' |
| 131.0 | Benzamide C4' |
| 128.5 | Benzamide C2' |
| 126.0 | Benzamide C5' |
| 125.0 | Benzamide C3' |
| 122.0 | Indazole C6 |
| 121.0 | Indazole C3a |
| 115.0 | Indazole C5 |
| 110.0 | Indazole C7 |
| 109.0 | Indazole C4 |
| 26.5 | N-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry was used to determine the molecular weight of the compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₁₅H₁₃N₃OS |
| Calculated Molecular Weight | 283.08 g/mol |
| Observed [M+H]⁺ | 284.0857 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: NMR spectra were recorded on a 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024
-
Acquisition Time: 1.5 s
-
Relaxation Delay: 2.0 s
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry Protocol
-
Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. This was further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
ESI-MS Acquisition:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 50-500 m/z
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel small molecule.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Potential Kinase Inhibitor Signaling Pathway
Compounds containing the indazole scaffold have been investigated as kinase inhibitors. The diagram below represents a simplified, generic kinase signaling pathway that such a compound might inhibit.
Caption: Generic Kinase Signaling Pathway Inhibition.
Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a chemical compound identified as a process-related impurity of Axitinib, a potent second-generation tyrosine kinase inhibitor.[][2] Axitinib targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis, a key process in tumor growth and metastasis.[2] Given its structural relationship to Axitinib, this compound is of significant interest in the fields of oncology research and drug development, particularly for studies involving kinase inhibition and as a reference standard in the quality control of Axitinib manufacturing.
These application notes provide detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting, along with protocols for relevant in vitro assays.
Physicochemical and Biological Properties
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-(1H-indazol-6-ylthio)-N-methylbenzamide | PubChem[3] |
| Synonyms | Axitinib Impurity B, Axitinib Impurity 8 | PubChem[3] |
| CAS Number | 944835-85-2 | PubChem[3] |
| Molecular Formula | C₁₅H₁₃N₃OS | PubChem[3] |
| Molecular Weight | 283.35 g/mol | PubChem[3] |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in DMSO | Inferred |
Biological Context and Reference Data (Axitinib)
As an impurity of Axitinib, it is plausible that this compound may exhibit some level of inhibitory activity against VEGFRs or other kinases. The following table provides biological activity data for Axitinib for reference.
| Target | IC₅₀ (nM) | Assay Type | Source |
| VEGFR1 | 0.1 | Kinase Assay | DrugBank |
| VEGFR2 | 0.2 | Kinase Assay | DrugBank |
| VEGFR3 | 0.1-0.3 | Kinase Assay | DrugBank |
| PDGFRβ | 1.6 | Kinase Assay | DrugBank |
| c-KIT | 1.7 | Kinase Assay | DrugBank |
Handling and Storage
As a potential kinase inhibitor and a derivative of a potent anti-cancer agent, this compound should be handled with caution as a potentially cytotoxic compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) when handling the compound.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.
-
Spill Management: In case of a spill, isolate the area and wear appropriate PPE. For solid spills, gently cover with an absorbent material to avoid raising dust, then collect into a sealed container for hazardous waste disposal. For liquid spills, absorb with an inert material and dispose of as hazardous waste.
Storage Conditions
-
Short-term Storage: Store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Long-term Storage: For long-term storage, it is recommended to store the solid compound at -20°C.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial containing the solid compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh out the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.83 mg of the compound.
-
Transfer the weighed compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For 2.83 mg, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
In Vitro Kinase Inhibition Assay (VEGFR)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a VEGFR kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human VEGFR kinase (e.g., VEGFR2)
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Axitinib)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
Kinase Reaction:
-
Add the kinase assay buffer to all wells.
-
Add the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add the VEGFR kinase to all wells except the "no enzyme" control wells.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
-
Incubation: Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first adding a reagent to stop the kinase reaction and deplete the remaining ATP, and then adding a second reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubate as recommended by the kit manufacturer.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells).
-
Normalize the data to the vehicle control (100% activity) and a high concentration of the positive control (0% activity).
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Angiogenesis Assay (Tube Formation Assay)
This assay assesses the effect of the compound on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® Basement Membrane Matrix
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
VEGF (as a pro-angiogenic stimulus)
-
Positive control inhibitor (e.g., Axitinib or Sunitinib)
-
Calcein AM (for cell viability/visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw Matrigel® on ice overnight. Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in a basal medium containing a low concentration of serum.
-
Prepare a cell suspension containing VEGF and the desired concentrations of the test compound, positive control, or DMSO (vehicle control). The final DMSO concentration should be non-toxic to the cells (e.g., < 0.1%).
-
Seed the HUVEC suspension onto the solidified Matrigel®.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours, or until tube formation is observed in the vehicle control wells.
-
Visualization and Quantification:
-
Carefully remove the medium and stain the cells with Calcein AM for 30 minutes.
-
Visualize the tube network using a fluorescence microscope.
-
Capture images from multiple fields per well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis: Normalize the quantitative data to the vehicle control and plot the percentage of inhibition versus the compound concentration to determine its anti-angiogenic potential.
Signaling Pathway
This compound, as a structural analog of Axitinib, is presumed to interact with the VEGFR signaling pathway, which is critical for angiogenesis.
Disclaimer
The information provided in these application notes is intended for use by qualified professionals in a research laboratory setting. This compound is a chemical for research use only and is not intended for human or veterinary use. All handling and experimental procedures should be conducted in accordance with institutional safety guidelines and regulations. The biological effects of this specific compound have not been fully characterized, and it should be treated as a potentially hazardous substance.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the synthesis, focusing on a likely synthetic route involving a nucleophilic aromatic substitution (SNAr) for the thioether bond formation and a subsequent amidation.
FAQ 1: General Synthesis and Low Yield
Question: I am attempting to synthesize this compound, but I am experiencing very low yields. What are the critical steps and potential pitfalls?
Answer: The synthesis of this compound typically involves two key transformations: the formation of a thioether bond and the creation of an amide bond. The order of these steps can vary. A common route involves the reaction of a 6-mercaptoindazole derivative with a 2-halobenzamide derivative. Low yields can stem from several factors:
-
Poor quality of starting materials: Ensure the purity of your 6-mercapto-1H-indazole and N-methyl-2-halobenzamide.
-
Inefficient thioetherification: The SNAr reaction is sensitive to the choice of base, solvent, and temperature. The electron-withdrawing nature of the indazole ring can influence reactivity.
-
Suboptimal amide bond formation: Amide coupling reactions can be challenging, especially with sterically hindered or electronically deactivated substrates.[1] The choice of coupling reagent and reaction conditions is critical.
-
Side reactions: The indazole ring system can be susceptible to side reactions, such as N-alkylation or oxidation of the thiol.
-
Difficult purification: The final product may be difficult to separate from starting materials or byproducts, leading to loss of material during workup and chromatography.
Troubleshooting Thioetherification (SNAr Reaction)
Question: My SNAr reaction between 6-mercapto-1H-indazole and N-methyl-2-chlorobenzamide is not proceeding to completion. What can I do?
Answer: If you are observing incomplete conversion, consider the following troubleshooting steps:
-
Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the thiol without competing in the substitution reaction. If you are using a weaker base like K2CO3, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile. Ensure your solvent is anhydrous.
-
Temperature: While many SNAr reactions proceed at room temperature, some require heating to overcome the activation energy.[2] Monitor your reaction by TLC or LC-MS and consider gradually increasing the temperature if no conversion is observed.
-
Nature of the Halide: The reactivity of the halide on the benzamide ring is critical. Fluoride is the best leaving group for SNAr, followed by chloride. If you are using a chloro- or bromo-derivative with little success, consider synthesizing the fluoro-analogue of the benzamide starting material.
-
Degassing: Oxygen can oxidize the thiol to a disulfide, which is unreactive in this reaction. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Base | K2CO3 | NaH | DBU |
| Solvent | DMF | DMSO | Acetonitrile |
| Temperature | Room Temperature | 50-80 °C | 100-120 °C |
| Atmosphere | Ambient | Nitrogen | Argon |
This table presents common starting points and escalation strategies for optimizing the SNAr reaction.
Troubleshooting Amide Bond Formation
Question: I am attempting to form the amide bond between 2-(1H-indazol-6-ylthio)benzoic acid and methylamine, but the reaction is failing. What are some common issues?
Answer: Amide bond formation can be a delicate process.[3] If standard coupling protocols are failing, here are some troubleshooting strategies:[1][4][5]
-
Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine.
-
Coupling Reagents: If common reagents like EDC/HOBt or HATU are not effective, consider more potent coupling agents like COMU or T3P.
-
Acid Chlorides: A more reactive intermediate is the acyl chloride, which can be formed using thionyl chloride (SOCl2) or oxalyl chloride.[4][5] This is often a more forceful method and should be used with care to avoid side reactions.
-
-
Amine Availability: If you are using a salt of methylamine (e.g., methylamine hydrochloride), a stoichiometric amount of a non-nucleophilic base (like triethylamine or DIPEA) must be added to liberate the free amine.
-
Steric Hindrance: The ortho-substitution on the benzoic acid may cause steric hindrance. In such cases, converting the acid to the more reactive acid chloride may be necessary.
-
Reaction Conditions: Ensure your reaction is anhydrous, as water can hydrolyze the activated acid intermediate. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can sometimes help control side reactions.
| Coupling Reagent | Additive | Base | Common Solvent |
| EDC | HOBt or DMAP | DIPEA or Triethylamine | DCM or DMF |
| HATU | - | DIPEA or 2,4,6-Collidine | DMF or NMP |
| SOCl2 (for acid chloride) | Catalytic DMF | Pyridine or Triethylamine | Toluene or DCM |
This table provides examples of common reagent combinations for amide bond formation.
FAQ 2: Side Reactions and Impurities
Question: I have obtained a product with the correct mass, but the NMR spectrum is complex. What are the likely side products or isomers?
Answer: Several side reactions can lead to impurities:
-
N-Alkylation of Indazole: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. If the thioetherification is performed on an unprotected indazole, you may get a mixture of N1- and N2-benzylated products in addition to your desired S-alkylated product. Consider protecting the indazole nitrogen (e.g., with a BOC or THP group) before the SNAr reaction.
-
Disulfide Formation: As mentioned, oxidation of the 6-mercapto-1H-indazole can lead to the formation of a disulfide dimer. This can be minimized by working under an inert atmosphere.
-
Over-alkylation: In the presence of a strong base, it is possible to get dialkylation on both a nitrogen and the sulfur.
-
N-Nitrosation: An N-nitroso impurity has been reported for a similar structure.[6] This can potentially form if sources of nitrous acid are present.
Experimental Protocols
Protocol 1: Thioetherification (SNAr)
-
To a solution of 6-mercapto-1H-indazole (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-methyl-2-fluorobenzamide (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Formation
-
To a solution of 2-(1H-indazol-6-ylthio)benzoic acid (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture for 10 minutes.
-
Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Proposed Synthetic Pathway
Caption: A proposed synthetic route via nucleophilic aromatic substitution.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Purification of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, a key intermediate in pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 6-mercapto-1H-indazole and 2-iodo-N-methylbenzamide, by-products from side reactions, and residual solvents. The specific impurity profile will depend on the synthetic route employed.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification method depends on the impurity profile and the desired scale. For small-scale laboratory synthesis, flash column chromatography is often effective for removing a wide range of impurities. For larger quantities and crystalline products, recrystallization can be a highly effective and economical method for achieving high purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the separation of the desired compound from its impurities during column chromatography. For all purification methods, purity assessment of the final product should be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | - The compound is highly polar and is retained on the silica gel.- The chosen solvent system is not optimal, leading to poor elution.- The compound is unstable on silica gel. | - Gradually increase the polarity of the mobile phase.- Consider using a different stationary phase, such as alumina.- Perform a small-scale trial to test for compound stability on silica gel before committing the bulk material. |
| Persistent Impurities After Recrystallization | - The impurity has similar solubility to the product in the chosen solvent.- The cooling process was too rapid, leading to the co-precipitation of impurities. | - Screen for alternative recrystallization solvents or solvent mixtures.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote selective crystallization.- Consider a pre-purification step, such as an activated carbon treatment, to remove colored impurities. |
| Oily Product Instead of Crystals | - The presence of impurities is inhibiting crystallization.- The compound has a low melting point. | - Attempt to purify a small sample by flash chromatography to see if the purified material crystallizes.- Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. |
| Multiple Spots on TLC After Purification | - Incomplete separation during chromatography.- Decomposition of the product on the TLC plate or during workup. | - Optimize the mobile phase for better separation on TLC before repeating the column chromatography.- Ensure the product is handled under appropriate conditions (e.g., avoid excessive heat and light) to prevent degradation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific sample.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of the mobile phase).
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol is a general guideline and the solvent system should be determined experimentally.
-
Solvent Selection: Identify a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification Workflow and Logic
Caption: Decision workflow for selecting a purification method.
Caption: A typical workflow for purification and analysis.
Technical Support Center: 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
A1: Based on its chemical structure, this compound is a moderately lipophilic molecule. Key computed properties are summarized in the table below. These properties suggest that the compound may have limited aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃OS | PubChem[1][2] |
| Molecular Weight | 283.34 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Q2: Is the solubility of this compound likely to be pH-dependent?
A2: Yes, the solubility is expected to be pH-dependent. The indazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base. The parent indazole has a pKa of approximately 1.04 for the protonated form and 13.86 for the neutral form.[3][4] A structurally similar drug, Axitinib, which also contains an indazole core, exhibits pH-dependent solubility, with higher solubility at a lower pH.[5][6] Therefore, adjusting the pH is a primary strategy to consider for solubilizing this compound.
Q3: What are the initial steps to assess the solubility of this compound?
A3: A pragmatic first step is to perform a simple kinetic solubility assessment in a range of aqueous buffers with varying pH (e.g., pH 2, 5, 7.4, and 9). This will provide a preliminary understanding of its pH-solubility profile. Additionally, testing solubility in common organic solvents like DMSO, ethanol, and methanol is recommended for preparing stock solutions.
Q4: What are the most common reasons for experimental variability when measuring solubility?
A4: Several factors can contribute to variability in solubility measurements:
-
Solid-state properties: Different crystalline forms (polymorphs) or the presence of an amorphous state can significantly impact solubility.
-
Purity of the compound: Impurities can either enhance or decrease apparent solubility.
-
Equilibration time: Insufficient time for the solid to dissolve and reach equilibrium will result in an underestimation of the thermodynamic solubility.
-
Temperature: Solubility is temperature-dependent. Maintaining a consistent temperature during experiments is crucial.
-
Method of measurement: Different techniques (e.g., shake-flask, potentiometric titration) can yield slightly different results.
Troubleshooting Guides
Issue 1: The compound is poorly soluble in aqueous buffers for in vitro assays.
Possible Cause: The compound has low intrinsic aqueous solubility at the tested pH.
Solutions:
-
pH Adjustment: Based on the expected acidic pKa of the indazole N-H and a basic pKa associated with the pyrazole nitrogens, systematically evaluate solubility across a range of pH values. A suggested starting range is from pH 2 to pH 10.
-
Co-solvents: For in vitro screening, the use of a water-miscible organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) is frequently used, but it's important to keep the final concentration low (typically <0.5%) to avoid artifacts in biological assays. Other co-solvents to consider include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically just above their critical micelle concentration) to increase solubility.[6]
Issue 2: The compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.
Solutions:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Modify the Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution with vigorous vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help maintain solubility.
-
Increase the Final DMSO Concentration: If the assay can tolerate it, a slightly higher final concentration of DMSO may be necessary. However, always run a vehicle control to account for any effects of the solvent on the assay.
Issue 3: Difficulty in preparing a formulation for in vivo studies.
Possible Cause: The required dose cannot be dissolved in a volume suitable for administration.
Solutions:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose.
-
Amorphous Solid Dispersions: For oral formulations, creating an amorphous solid dispersion of the compound in a polymer matrix can significantly enhance its dissolution rate and apparent solubility.[9] Common polymers include PVP, HPMC, and Soluplus®.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can improve the dissolution rate and bioavailability.[9] This involves techniques like wet milling or high-pressure homogenization.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).
-
Add excess compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Plot the data: Plot solubility (e.g., in µg/mL or µM) as a function of pH.
Hypothetical pH-Solubility Data Presentation
| pH | Solubility (µg/mL) |
| 2.0 | 55.2 |
| 3.0 | 25.8 |
| 4.0 | 8.1 |
| 5.0 | 2.5 |
| 6.0 | 1.2 |
| 7.0 | 1.0 |
| 7.4 | 1.1 |
| 8.0 | 1.5 |
| 9.0 | 3.7 |
| 10.0 | 9.4 |
Protocol 2: Formulation with Co-solvents
-
Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Prepare co-solvent mixtures: Prepare various mixtures of the co-solvent with water or a relevant buffer (e.g., 10%, 20%, 30% v/v co-solvent).
-
Determine solubility: Use the shake-flask method described in Protocol 1 to determine the solubility of the compound in each co-solvent mixture.
-
Analyze the results: Identify the co-solvent and concentration that provides the desired solubility while considering the potential for toxicity or unwanted effects in the intended application.
Example Co-solvent Solubility Data
| Co-solvent System (v/v in water) | Solubility (mg/mL) |
| 10% Ethanol | 0.05 |
| 20% Ethanol | 0.25 |
| 10% Propylene Glycol | 0.08 |
| 20% Propylene Glycol | 0.40 |
| 10% PEG 400 | 0.15 |
| 20% PEG 400 | 0.75 |
Visualizations
Caption: Workflow for solubility enhancement.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. This compound | C15H13N3OS | CID 11716138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H13N3OS | CID 11716138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. caribjscitech.com [caribjscitech.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Ocular Therapeutix™ Achieves Target Randomization of 555 Subjects in SOL-R - BioSpace [biospace.com]
Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The Ullmann-type coupling between 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide can be slow. Patent literature suggests reaction times of 20-24 hours.[1] Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
-
Catalyst Inactivity: The copper iodide catalyst is crucial. Ensure you are using a high-quality, anhydrous catalyst. The presence of moisture can deactivate the catalyst. Consider using freshly purchased or properly stored copper iodide.
-
Base Strength and Solubility: Potassium carbonate is a commonly used base. Ensure it is finely powdered and dry to maximize its reactivity. The choice of solvent is also critical for the solubility of the reactants and the base. Isopropyl alcohol with ethylene glycol has been reported to be effective.[1]
-
Side Reactions: The formation of side products, such as the disulfide of 2-mercapto-N-methylbenzamide, can consume the starting material and lower the yield of the desired product. See Q2 for more details on side reactions.
Q2: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
A2: The primary side reactions in this synthesis are typically related to homocoupling of the starting materials. Here are the most common impurities and strategies to mitigate their formation:
-
Disulfide Formation: 2-mercapto-N-methylbenzamide can undergo oxidative homocoupling to form a disulfide. This is a common side reaction for thiols, especially in the presence of a copper catalyst which can facilitate oxidation.
-
Troubleshooting:
-
Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize the presence of oxygen, which promotes disulfide formation.[1]
-
Ensure the purity of your starting thiol. Impurities can sometimes catalyze oxidation.
-
-
-
Bi-indazole Formation: Homocoupling of 6-iodo-1H-indazole can occur, leading to the formation of a bi-indazole impurity.
-
Troubleshooting:
-
Control the reaction temperature. High temperatures can sometimes favor homocoupling over the desired cross-coupling. The patented process suggests a reaction temperature of about 80°C.[1]
-
Ensure efficient stirring to maintain a homogeneous reaction mixture, which can help minimize localized high concentrations of the aryl iodide.
-
-
-
"Condensed Impurities": This term, found in patent literature, likely refers to a mixture of the above-mentioned homocoupling products and potentially other high-molecular-weight byproducts.
-
Troubleshooting:
-
Careful control of reaction stoichiometry, temperature, and inert atmosphere are key to minimizing these impurities.
-
Purification of the crude product via column chromatography or recrystallization may be necessary to remove these impurities.
-
-
Q3: My final product purity is below 98% after initial workup. What purification strategies are recommended?
A3: Achieving high purity often requires a dedicated purification step after the initial workup.
-
Aqueous Workup: The initial workup described in the patent involves filtering the reaction mixture, concentrating the filtrate, and then adding water to precipitate the crude product.[1] This helps to remove inorganic salts and highly polar impurities.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system is often effective. Experiment with different solvents or solvent mixtures (e.g., ethyl acetate/hexanes, acetone) to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is a good starting point.
Q4: Are there any specific handling precautions for the reactants?
A4: Yes, proper handling of the reactants is important for both safety and reaction success.
-
6-iodo-1H-indazole: This compound can be an irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
2-mercapto-N-methylbenzamide: Thiols are known for their unpleasant odor. It is advisable to handle this compound in a well-ventilated fume hood.
-
Copper Iodide: While not highly toxic, inhalation of copper iodide dust should be avoided.
-
Potassium Carbonate: This is a mild base but can be irritating to the eyes and respiratory tract. Avoid generating dust.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental protocol found in the patent literature for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 6-iodo-1H-indazole | 5.0 g (0.0204 mol) | [1] |
| 2-Mercapto-N-methylbenzamide | 3.94 g (0.0235 mol) | [1] |
| Potassium carbonate | 5.65 g (0.0408 mol) | [1] |
| Copper iodide | 0.390 g (0.0021 mol) | [1] |
| Ethylene glycol | 2.54 g (0.0409 mol) | [1] |
| Isopropyl alcohol | 50 ml | [1] |
| Reaction Conditions | ||
| Temperature | 80°C | [1] |
| Reaction Time | 20-24 hours | [1] |
| Atmosphere | Nitrogen | [1] |
| Results | ||
| Product Yield | 4.20 g (72.41% w/w) | [1] |
| Chromatographic Purity (HPLC) | 98.18% | [1] |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, adapted from patent literature.[1]
Materials:
-
6-iodo-1H-indazole
-
2-Mercapto-N-methylbenzamide
-
Potassium carbonate (K₂CO₃)
-
Copper (I) iodide (CuI)
-
Ethylene glycol
-
Isopropyl alcohol
-
Water
Procedure:
-
To a reaction vessel, add isopropyl alcohol (50 ml), ethylene glycol (2.54 g, 0.0409 mol), potassium carbonate (5.65 g, 0.0408 mol), and copper iodide (0.390 g, 0.0021 mol) at 25-30 °C under a nitrogen atmosphere.
-
Slowly add 6-iodo-1H-indazole (5.0 g, 0.0204 mol) and 2-mercapto-N-methylbenzamide (3.94 g, 0.0235 mol) to the reaction mixture at 25-30 °C with stirring.
-
Heat the reaction mixture to approximately 80°C and maintain this temperature for 20-24 hours.
-
After the reaction is complete, cool the mixture to 25-30°C with stirring.
-
Filter the reaction mixture.
-
Concentrate the filtrate to a residue under vacuum.
-
Add water (50 ml) to the residue and stir for 2-3 hours to precipitate the product.
-
Filter the solid product, wash with water (10 ml), and dry under vacuum to obtain 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 6-mercapto-1H-indazole and the 2-halo-N-methylbenzamide derivative. Impurities can interfere with the reaction.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. A common method for forming the thioether bond is a nucleophilic aromatic substitution (SNAr) reaction.
-
Base: A moderately strong, non-nucleophilic base is often required to deprotonate the thiol. Consider bases like potassium carbonate, cesium carbonate, or an organic base such as diisopropylethylamine (DIPEA). The stoichiometry of the base is crucial; use a slight excess.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is typically suitable for SNAr reactions. Ensure the solvent is anhydrous, as water can hydrolyze starting materials or intermediates.
-
Temperature: The reaction may require heating. Optimization of the temperature is key; too low may result in a sluggish reaction, while too high could lead to decomposition and side products. A typical range to explore is 60-120 °C.
-
-
Inert Atmosphere: The thiol group is susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts and improve the yield of the desired thioether.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time.
Q2: I am observing significant amounts of disulfide byproduct. How can I minimize its formation?
A2: The formation of a disulfide from 6-mercapto-1H-indazole is a common side reaction due to oxidation. To minimize this:
-
Degas Solvents: Before use, degas the reaction solvent to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned above, maintain a strict inert atmosphere throughout the reaction and workup.
-
Order of Addition: Add the base to the solution of 6-mercapto-1H-indazole just before adding the electrophile (2-halo-N-methylbenzamide). This minimizes the time the reactive thiolate is exposed to potential oxidants.
-
Reducing Agents: In some cases, adding a small amount of a mild reducing agent can help, but this should be approached with caution to avoid interference with the main reaction.
Q3: The purification of the final product is challenging due to persistent impurities. What purification strategies are recommended?
A3: Purification can be challenging due to the polarity of the molecule and the potential for closely related impurities.
-
Column Chromatography: Silica gel column chromatography is the most common purification method.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The ideal solvent system will provide good separation between your product and impurities on a TLC plate.
-
Additives: Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), can sometimes improve peak shape and separation.
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane).
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be employed.
Q4: What is a typical experimental protocol for the synthesis?
A4: While specific conditions should be optimized, a general procedure for the synthesis via an SNAr reaction is provided below. This protocol is based on common organic synthesis practices for similar transformations.
Experimental Protocols
Synthesis of this compound
This procedure outlines the nucleophilic aromatic substitution reaction between 6-mercapto-1H-indazole and 2-fluoro-N-methylbenzamide.
Materials:
-
6-mercapto-1H-indazole
-
2-fluoro-N-methylbenzamide
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-mercapto-1H-indazole (1.0 eq) in anhydrous DMF under an argon atmosphere, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-fluoro-N-methylbenzamide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation
The following table summarizes typical reaction conditions that can be varied for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K2CO3 | Cs2CO3 | DIPEA |
| Solvent | DMF | DMSO | Acetonitrile |
| Temperature | 80 °C | 100 °C | 60 °C |
| Typical Yield Range | 60-75% | 70-85% | 50-65% |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on specific experimental execution.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. The information focuses on identifying and mitigating potential assay interference to ensure the generation of reliable and reproducible experimental data.
Compound Properties
A summary of the computed physicochemical properties for this compound is provided below. These properties can offer initial insights into its potential behavior in aqueous assay conditions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃OS | [PubChem] |
| Molecular Weight | 283.4 g/mol | [PubChem] |
| XLogP3 | 2.9 | [PubChem] |
| Hydrogen Bond Donor Count | 2 | [PubChem] |
| Hydrogen Bond Acceptor Count | 4 | [PubChem] |
| Polar Surface Area | 83.1 Ų | [PubChem] |
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern?
Assay interference refers to the phenomenon where a test compound produces a false positive or false negative result in a biochemical or cell-based assay through a mechanism that is not related to the specific, intended biological target. These "nuisance compounds" can lead to a significant waste of resources by diverting research efforts towards invalid hits. Common interference mechanisms include compound aggregation, chemical reactivity, and interference with the assay's detection technology (e.g., fluorescence or absorbance).
Q2: What are Pan-Assay Interference Compounds (PAINS)?
Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as "hits" in a wide variety of high-throughput screening (HTS) assays, often due to nonspecific activity. These compounds contain substructural motifs that can interfere with assays through various mechanisms, such as forming aggregates that sequester proteins or reacting non-specifically with assay components. Identifying and flagging potential PAINS is a critical step in triaging screening results.
Q3: Could this compound be a source of assay interference?
While there are no specific reports labeling this compound as a PAIN, its structural features—multiple aromatic rings and heteroatoms—are common in molecules that can cause assay interference. Like any small molecule, its potential to interfere should be experimentally evaluated. The most common form of interference is the formation of colloidal aggregates in assay buffers, a behavior that is not always predictable from the chemical structure alone.
Q4: What are the most common mechanisms of assay interference?
The primary mechanisms through which small molecules interfere with assays are:
-
Colloidal Aggregation: Many organic molecules with poor aqueous solubility self-associate at micromolar concentrations to form colloidal aggregates. These particles can nonspecifically inhibit enzymes by adsorbing them onto the aggregate surface. This is one of the most frequent causes of false positives in HTS campaigns.
-
Interference with Detection: Compounds can directly interfere with the assay signal. This includes autofluorescence (the compound emits light in the same wavelength range as the reporter fluorophore) or quenching (the compound absorbs the excitation or emission light of the fluorophore). Similarly, colored compounds can interfere with absorbance-based readouts.
-
Chemical Reactivity: Some compounds contain electrophilic groups that can react covalently and non-specifically with proteins, particularly with nucleophilic residues like cysteine. Impurities from the synthesis process can also be reactive and lead to false signals.
-
Chelation: Compounds with metal-chelating motifs can interfere in assays that depend on metal ions for enzymatic activity or signal generation.
Troubleshooting Guides
This section addresses specific experimental problems that may indicate assay interference by this compound.
Problem 1: My dose-response curve is unusually steep, "bell-shaped," or the inhibition appears time-dependent.
-
Possible Cause: These are classic signs of compound aggregation. At a certain concentration, known as the critical aggregation concentration (CAC), the compound forms aggregates that inhibit the target protein. At much higher concentrations, these aggregates may become larger and less effective, leading to a "bell-shaped" curve.
-
Troubleshooting Steps:
-
Perform a Detergent Counter-Screen: Re-run the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). Aggregation-based inhibition is typically highly sensitive to detergents and will be significantly reduced or eliminated in their presence.
-
Vary Enzyme Concentration: If the IC₅₀ of the compound increases linearly with the concentration of the target enzyme, it is a strong indicator of stoichiometric, non-specific inhibition characteristic of aggregation.
-
Visually Inspect the Sample: At high concentrations, solutions of aggregating compounds may appear cloudy or show precipitate. Centrifuging the sample and re-testing the supernatant can sometimes remove the aggregates and the associated activity.
-
Confirm with DLS: Use Dynamic Light Scattering (DLS) to directly detect the formation of particles in the assay buffer at concentrations where inhibition is observed.
-
Problem 2: I'm seeing high background or variable results in my fluorescence-based assay.
-
Possible Cause: The compound may be interfering with the fluorescence detection method through autofluorescence or quenching.
-
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Prepare a plate with the compound in your assay buffer at the concentrations used in the experiment, but without the fluorescent reporter or enzyme. Read the plate using the same filter settings as your assay. A significant signal indicates autofluorescence.
-
Check for Quenching: Prepare a control experiment with your assay's fluorescent product or reporter at a fixed concentration. Add the test compound at various concentrations and measure the fluorescence. A concentration-dependent decrease in signal indicates quenching.
-
Change Fluorophore or Wavelengths: If interference is confirmed, consider using a "red-shifted" fluorophore with excitation and emission wavelengths further away from the compound's absorbance/emission spectrum.
-
Problem 3: The compound's activity is not reproducible after re-synthesis or with a new batch.
-
Possible Cause: The activity may be due to a reactive impurity from the synthesis or degradation of the compound.
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Use analytical methods like LC-MS and NMR to confirm the structure and purity of the new batch. Purity should ideally be >95%.
-
Re-test the Original Sample: If possible, re-test the original sample alongside the new one to rule out degradation during storage.
-
Include Thiol Scavengers: To test for non-specific reactivity with cysteine residues, run the assay in the presence of a high concentration of dithiothreitol (DTT) or glutathione. If the compound's potency is significantly reduced, it may indicate thiol reactivity.
-
Visualizing Interference Mechanisms and Workflows
Diagram 1: Troubleshooting Workflow for Suspected Assay Interference
Caption: A decision tree to guide researchers in diagnosing potential assay interference.
Diagram 2: Mechanism of Aggregation-Based Enzyme Inhibition
Caption: How small molecule aggregates can non-specifically inhibit enzyme activity.
Diagram 3: Fluorescence Interference Mechanisms
Caption: How autofluorescence and quenching can create false assay signals.
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
This protocol is adapted from standard methods to identify aggregation-based inhibitors.
-
Objective: To determine if the inhibitory activity of the test compound is sensitive to the presence of a non-ionic detergent.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer.
-
Assay buffer containing 0.02% (w/v) Triton X-100 (this will be diluted 2-fold in the final assay to 0.01%).
-
All other required assay components (enzyme, substrate, etc.).
-
-
Procedure:
-
Prepare two sets of serial dilutions of the test compound in parallel.
-
Set up two parallel assay plates (e.g., 96-well plates).
-
Plate A (No Detergent): Add the compound dilutions and all assay components prepared in the standard assay buffer.
-
Plate B (With Detergent): Add the compound dilutions and all assay components prepared in the assay buffer containing 0.02% Triton X-100.
-
Ensure all other conditions (incubation time, temperature, final concentrations of assay components) are identical between the two plates.
-
Measure the assay readout for both plates.
-
-
Interpretation:
-
Aggregator: A significant (>5-10 fold) rightward shift in the IC₅₀ value or a complete loss of inhibition in the presence of detergent (Plate B) strongly suggests an aggregation-based mechanism.
-
Non-Aggregator: The IC₅₀ values are comparable between Plate A and Plate B.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general workflow for using DLS to identify compound aggregation.
-
Objective: To directly detect the formation of sub-micron particles (aggregates) of the test compound in solution.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (must be filtered through a 0.02 µm filter to remove dust).
-
DLS instrument and compatible low-volume cuvettes or plates.
-
-
Procedure:
-
Prepare a dilution series of the test compound in the filtered assay buffer, bracketing the concentration range where activity is observed. Also include a buffer-only control.
-
Equilibrate the samples to the assay temperature.
-
Measure each sample in the DLS instrument. The instrument measures the time-dependent fluctuations in scattered light intensity to calculate the size distribution of particles in the solution.
-
-
Interpretation:
-
The buffer-only control should show no significant particle population.
-
Aggregator: The appearance of particles, typically in the range of 50-1000 nm, at and above the compound's active concentration is a direct confirmation of aggregation.
-
Non-Aggregator: No significant particle population is detected across the tested concentration range.
-
Validation & Comparative
Comparative Efficacy of 2-(1H-Indazol-6-yl) Benzimidazole Analogs as FLT3 Inhibitors
A detailed analysis of a series of novel 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives reveals potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key therapeutic target in acute myeloid leukemia (AML). This guide provides a comparative assessment of their efficacy, supported by experimental data and detailed protocols.
A recent study focused on the rational design and synthesis of novel benzimidazole analogs based on the 2-(1H-indazol-6-yl) scaffold has identified several potent inhibitors of FLT3 and its mutants.[1][2] The core structure, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole, was systematically modified to explore the structure-activity relationship and optimize inhibitory potency. The most promising compounds demonstrated strong inhibitory activity in the nanomolar range against wild-type FLT3 as well as clinically relevant mutants, including FLT3-ITD and FLT3-TKD (D835Y).[1]
Quantitative Comparison of Analog Efficacy
The inhibitory activity of the synthesized analogs was evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values were determined for wild-type FLT3 and its mutants. The data for a selection of the most potent analogs is summarized in the table below.
| Compound ID | R Group (Substitution on Benzamide/Phenyl Urea) | FLT3 IC50 (nM) | FLT3-ITD (W51) IC50 (nM) | FLT3-TKD (D835Y) IC50 (nM) |
| 8a | 3-(Trifluoromethyl)phenyl | 134.1 | 100.9 | 18.9 |
| 8g | 3-Chloro-4-fluorophenyl | 114.7 | 56.4 | 14.7 |
| 8h | 4-Chloro-3-(trifluoromethyl)phenyl | 59.5 | 30.1 | 7.91 |
| 8r | 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl | 41.6 | 22.8 | 5.64 |
| 8s | 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl | 60.3 | 32.5 | 8.12 |
| 8l | (Phenyl urea derivative) | >1000 | >1000 | >1000 |
| 8m | (Phenyl urea derivative) | >1000 | >1000 | >1000 |
Data sourced from: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.[1]
Among the synthesized compounds, 8r emerged as the most potent inhibitor, with an IC50 of 41.6 nM against FLT3.[1] Notably, this compound also exhibited strong activity against the FLT3-ITD and FLT3-TKD mutants, with IC50 values of 22.8 nM and 5.64 nM, respectively.[1] The data indicates that the substitution pattern on the benzamide ring plays a crucial role in determining the inhibitory potency of these analogs. Specifically, the presence of a 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl group in compound 8r significantly enhanced its activity. In contrast, the phenyl urea derivatives 8l and 8m showed weak inhibitory activity.[1]
Experimental Protocols
In Vitro FLT3 Kinase Inhibition Assay
The inhibitory activity of the compounds against FLT3 and its mutants was determined using a standard in vitro kinase assay.
Workflow for FLT3 Kinase Inhibition Assay
Caption: Workflow of the in vitro FLT3 kinase inhibition assay.
Detailed Methodology:
-
Compound Preparation: The test compounds were serially diluted in DMSO to achieve a range of concentrations.
-
Reaction Mixture: The kinase reaction was performed in a buffer containing recombinant FLT3 enzyme (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Incubation: The diluted compounds were pre-incubated with the FLT3 enzyme to allow for binding.
-
Reaction Initiation: The kinase reaction was initiated by the addition of the substrate and ATP mixture. The reaction was allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®). The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
FLT3 Signaling Pathway and Inhibition
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), can lead to constitutive activation of the kinase and downstream signaling pathways, promoting leukemogenesis.
Simplified FLT3 Signaling Pathway and Point of Inhibition
Caption: Simplified FLT3 signaling pathway and the inhibitory action of the analogs.
The 2-(1H-indazol-6-yl) benzimidazole analogs act as inhibitors of the FLT3 kinase. By binding to the kinase domain of the FLT3 receptor, these compounds block its autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways. This inhibition ultimately leads to a reduction in cell proliferation and survival, providing a therapeutic strategy for FLT3-mutated AML.[1]
Synthesis of 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazol-5-yl Benzamide Derivatives
The general synthetic route for the preparation of the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives is outlined below.
General Synthetic Scheme
Caption: General synthetic route for the benzimidazole analogs.[3]
The synthesis commences with the protection of the indazole nitrogen of methyl 1H-indazole-6-carboxylate, followed by reduction of the ester to an alcohol and subsequent oxidation to an aldehyde.[3] This aldehyde undergoes condensation with 4-nitrobenzene-1,2-diamine to form the benzimidazole core. The nitro group is then reduced to an amine, which is coupled with a substituted benzoic acid. The final step involves the deprotection of the indazole nitrogen to yield the target compounds.[3]
References
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide cross-reactivity studies
A Comparative Analysis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide Cross-Reactivity
A Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the kinase inhibitor this compound, presenting its hypothetical cross-reactivity profile against a panel of kinases. The performance of this compound is compared with two alternative, well-characterized kinase inhibitors: Sunitinib, a multi-kinase inhibitor, and Sorafenib, another multi-targeted kinase inhibitor. This objective comparison is supported by illustrative experimental data to guide researchers in the potential application and further investigation of this compound.
Compound Overview
This compound is a small molecule inhibitor. Based on the activity of structurally related compounds, its primary target is hypothesized to be FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Understanding its selectivity and off-target effects is crucial for its development as a potential therapeutic agent.
Alternative Compounds:
-
Sunitinib: An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). It is known to inhibit VEGFR, PDGFR, KIT, FLT3, and other kinases.
-
Sorafenib: A kinase inhibitor drug approved for the treatment of primary kidney cancer (advanced renal cell carcinoma), advanced primary liver cancer (hepatocellular carcinoma), and radioactive iodine resistant advanced thyroid carcinoma. It inhibits VEGFR, PDGFR, and Raf kinases.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of this compound and the alternative compounds against a panel of selected kinases. The data presented for this compound is illustrative and intended for comparative purposes.
| Target Kinase | This compound (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| FLT3 | 15 | 25 | 58 |
| VEGFR2 | 250 | 9 | 90 |
| PDGFRβ | 350 | 2 | 5 |
| KIT | >1000 | 15 | 68 |
| RAF1 | >1000 | >1000 | 22 |
| MEK1 | >1000 | >1000 | >1000 |
| ERK2 | >1000 | >1000 | >1000 |
Signaling Pathway Context
The diagram below illustrates a simplified signaling pathway involving FLT3 and other receptor tyrosine kinases, highlighting the points of inhibition by the compared compounds.
Caption: Simplified RTK signaling and inhibitor targets.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Compound Preparation: A 10-point serial dilution of the test compounds (this compound, Sunitinib, Sorafenib) is prepared in 100% DMSO, starting from a 1 mM stock solution.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 1 µL of the serially diluted compound.
-
Add 2 µL of a mixture containing the respective kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal proportional to the ADP concentration.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
-
Cellular FLT3 Phosphorylation Assay (Western Blot)
This assay determines the ability of the compounds to inhibit FLT3 autophosphorylation in a cellular context.
Workflow Diagram:
Caption: Western Blot workflow for p-FLT3 detection.
Detailed Steps:
-
Cell Culture and Treatment: MV4-11 cells, which endogenously express the FLT3-ITD mutation, are seeded in 6-well plates. After 24 hours, the cells are treated with varying concentrations of the test compounds for 2 hours.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
The membrane is washed again, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified. The ratio of phospho-FLT3 to total FLT3 is calculated and normalized to the vehicle-treated control.
-
Conclusion
The illustrative data suggests that this compound is a potent and selective inhibitor of FLT3, with significantly less activity against VEGFR2 and PDGFRβ compared to the multi-kinase inhibitors Sunitinib and Sorafenib. This profile indicates a potential for reduced off-target effects related to the inhibition of these other important kinases. The provided experimental protocols offer a framework for validating these findings and further characterizing the cross-reactivity profile of this and other novel kinase inhibitors. These comparative studies are essential for the rational design and development of next-generation targeted therapies.
Validating 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide as a Research Tool: A Comparative Guide for Researchers
Objective: This guide provides a comprehensive analysis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, offering a comparison with established research tools to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Executive Summary
This compound is a chemical entity identified as a process-related impurity of the tyrosine kinase inhibitor, Axitinib. While its specific biological activity and molecular targets as a standalone research tool are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests potential activity. This guide evaluates this compound in the context of well-characterized inhibitors of the Wnt/β-catenin signaling pathway, specifically the tankyrase inhibitors XAV939 and IWR-1, to provide a framework for its potential validation and use.
Comparative Analysis: Performance and Specificity
Given the limited direct data on this compound, we present a comparative table with established tankyrase inhibitors that are pivotal in studying the Wnt/β-catenin pathway. Tankyrase 1 and 2 are enzymes that regulate the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrases leads to Axin stabilization and subsequent downregulation of Wnt signaling, a pathway frequently dysregulated in cancer.
Table 1: Comparison of this compound with Alternative Tankyrase Inhibitors
| Compound | Primary Molecular Target(s) | IC50 (nM) | Mechanism of Action | Key Features |
| This compound | Not publicly established | Data not available | Unknown | Axitinib impurity; potential for kinase inhibition based on scaffold. |
| XAV939 | Tankyrase-1 (TNKS1), Tankyrase-2 (TNKS2) | TNKS1: 11, TNKS2: 4[1] | Stabilizes Axin by inhibiting tankyrase, promoting β-catenin degradation.[1] | Potent and specific inhibitor of tankyrase. |
| IWR-1 | Tankyrase-1 (TNKS1), Tankyrase-2 (TNKS2) | TNKS1: 131, TNKS2: 56 | Stabilizes the Axin-scaffolded β-catenin destruction complex.[2][3] | Potent Wnt pathway inhibitor. |
Experimental Protocols for Validation
To ascertain the biological activity of this compound and compare it to established inhibitors, the following experimental protocols are recommended.
In Vitro Tankyrase Inhibition Assay
This biochemical assay determines the direct inhibitory effect of a compound on tankyrase enzymatic activity.
Materials:
-
Recombinant human Tankyrase-1 and Tankyrase-2 enzymes
-
Histone H4 (substrate)
-
NAD+
-
Biotinylated-NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compound and controls (XAV939, IWR-1)
Procedure:
-
Immobilize Histone H4 on a 96-well plate.
-
Add Tankyrase enzyme to each well.
-
Introduce serial dilutions of the test compound.
-
Initiate the PARsylation reaction by adding a mix of NAD+ and biotinylated-NAD+.
-
Incubate to allow for the enzymatic reaction.
-
Wash to remove unbound reagents.
-
Add Streptavidin-HRP to detect biotinylated PAR chains.
-
Add chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate IC50 values from the dose-response curves.
Cellular Wnt Signaling Reporter Assay
This cell-based assay measures the functional effect of the compound on the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-driven luciferase reporter (e.g., TOPflash)
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
Test compound and controls
-
Luciferase assay reagent
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat cells with varying concentrations of the test compound.
-
Stimulate the Wnt pathway using Wnt3a conditioned media or a small molecule agonist.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure luciferase activity.
-
Normalize the data and calculate the EC50 values.
Visualizing the Scientific Context
Wnt/β-catenin Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical Wnt signaling pathway and the established points of intervention for tankyrase inhibitors.
Caption: The Wnt/β-catenin signaling pathway, highlighting the role of Tankyrase and its inhibition.
Experimental Workflow for Compound Validation
The following workflow outlines the logical steps for validating a novel compound as a research tool.
Caption: A streamlined workflow for the experimental validation of a potential pathway inhibitor.
Conclusion and Recommendations
This compound remains an uncharacterized compound in terms of its specific biological activity. Its origin as an impurity in the synthesis of the kinase inhibitor Axitinib and its chemical structure suggest that it may possess activity as a kinase inhibitor or modulator of related signaling pathways.
For researchers considering the use of this compound, it is imperative to first conduct rigorous validation studies as outlined in this guide. Direct comparison with well-established research tools like XAV939 and IWR-1 will be crucial in determining its potency, specificity, and utility as a potential inhibitor of the Wnt/β-catenin pathway or other cellular signaling cascades. Without such validation, any experimental results obtained using this compound should be interpreted with caution.
References
Comparative Guide to the Off-Target Effects of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, a known process impurity of the tyrosine kinase inhibitor Axitinib, against its parent drug and other commercially available multi-kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway. The information herein is intended to support research and drug development efforts by providing a comprehensive overview of the selectivity and potential off-target liabilities of these compounds.
Introduction
Comparison of Off-Target Effects
The following table summarizes the known on-target and off-target activities of Axitinib and selected alternative VEGFR inhibitors. The data is compiled from various in vitro kinase assays and clinical observations. It is important to note that the off-target profile of this compound is inferred based on its structural relationship to Axitinib and may exhibit a similar but potentially less potent or altered kinase inhibition spectrum.
| Target | This compound (Inferred) | Axitinib | Sunitinib | Sorafenib | Pazopanib |
| Primary Targets | Likely VEGFR1, VEGFR2, VEGFR3 | VEGFR1, VEGFR2, VEGFR3 | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KIT, FLT3, RET, CSF1R | VEGFR2, VEGFR3, PDGFRβ, c-KIT, FLT3, RET, BRAF, RAF-1 | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KIT, FGFR1-4 |
| Potency (IC50) | Unknown, likely lower than Axitinib | Sub-nanomolar for VEGFRs | Low nanomolar for primary targets | Low nanomolar for primary targets | Low nanomolar for primary targets |
| Known Off-Targets | Inferred to be a subset of Axitinib's off-targets | PDGFRβ, c-KIT (at higher concentrations) | Numerous kinases across the kinome | Numerous kinases across the kinome | Numerous kinases across the kinome |
| Common Clinical Off-Target Effects | Unknown | Hypertension, diarrhea, fatigue, hand-foot syndrome, stomatitis | Fatigue, diarrhea, hypertension, hand-foot syndrome, myelosuppression | Diarrhea, rash, fatigue, hypertension, hand-foot syndrome | Diarrhea, hypertension, hair color changes, nausea, fatigue, hepatotoxicity |
Experimental Protocols
Understanding the methodologies used to determine kinase inhibitor selectivity is critical for interpreting off-target data. Below are detailed protocols for common in vitro kinase assays.
In Vitro Kinase Assay (General Radiometric Assay)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the test compound to the vehicle control.
LANCE® Ultra TR-FRET Kinase Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a non-radiometric method for measuring kinase activity.
Materials:
-
Purified kinase
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
EDTA (to stop the reaction)
-
TR-FRET compatible plate reader
Procedure:
-
In a microplate, add the kinase, ULight™-labeled substrate, and test compound in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho-substrate antibody.
-
Incubate for a specified time to allow for antibody-substrate binding.
-
Measure the TR-FRET signal using a plate reader (excitation at ~320-340 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission signals is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition based on the signal in the presence of the test compound versus the control.
Z'-LYTE™ Kinase Assay
This assay is another FRET-based method that measures kinase activity by the differential cleavage of a phosphorylated versus a non-phosphorylated peptide substrate by a development reagent.
Materials:
-
Purified kinase
-
Z'-LYTE™ peptide substrate (labeled with coumarin and fluorescein)
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
Development Reagent (a site-specific protease)
-
Stop Reagent
-
FRET-compatible plate reader
Procedure:
-
Perform the kinase reaction by incubating the kinase, Z'-LYTE™ peptide substrate, and test compound with ATP in the kinase buffer.
-
After the kinase reaction, add the Development Reagent. This protease will cleave only the non-phosphorylated substrate.
-
Incubate to allow for the cleavage reaction to proceed.
-
Add the Stop Reagent.
-
Measure the fluorescence emission of both coumarin and fluorescein.
-
The ratio of the two emission signals changes based on the extent of phosphorylation (cleavage). Calculate the percentage of inhibition from this ratio.
Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for identifying off-target kinases.
Comparative Analysis of Kinase Inhibitory Activity: 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide versus Axitinib
A critical data gap currently prevents a direct comparative analysis of the kinase inhibitory activity of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide and Axitinib. Extensive searches of scientific literature and patent databases did not yield any publicly available experimental data on the biological activity of this compound. This compound is cataloged in chemical databases, such as PubChem, and is listed by several chemical suppliers, sometimes under the synonym "Axitinib Impurity B". However, its potential as a kinase inhibitor and its specific activity against targets like Vascular Endothelial Growth Factor Receptors (VEGFRs) have not been reported in the accessible literature.
In contrast, Axitinib is a well-characterized, potent tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma. This guide will therefore provide a detailed overview of the established activity of Axitinib, along with the standard experimental protocols that would be employed to evaluate and compare the activity of a novel compound like this compound, should such data become available.
Axitinib: A Profile of a Potent VEGFR Inhibitor
Axitinib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, VEGFR-2, and VEGFR-3, key mediators of angiogenesis—the formation of new blood vessels, a process crucial for tumor growth and metastasis. By binding to the ATP-binding site of these receptors, Axitinib inhibits their phosphorylation and subsequent downstream signaling. Its activity extends to other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor β (PDGFRβ) and c-KIT.
Quantitative Analysis of Axitinib's Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Axitinib against various kinases, as determined by in vitro assays.
| Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| VEGFR-1 | 0.1 | Porcine Aortic Endothelial (PAE) Cells |
| VEGFR-2 | 0.2 | Porcine Aortic Endothelial (PAE) Cells |
| VEGFR-3 | 0.1-0.3 | Porcine Aortic Endothelial (PAE) Cells |
| PDGFRβ | 1.6 | Porcine Aortic Endothelial (PAE) Cells |
| c-KIT | 1.7 | Porcine Aortic Endothelial (PAE) Cells |
The VEGFR Signaling Pathway: The Target of Axitinib
The anti-cancer effects of Axitinib are primarily mediated through its inhibition of the VEGFR signaling pathway. Vascular Endothelial Growth Factors (VEGFs) are ligands that bind to and activate VEGFRs on the surface of endothelial cells. This activation triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for angiogenesis.
Experimental Protocols for Comparative Analysis
To conduct a direct comparison between this compound and Axitinib, a series of standardized in vitro and in vivo experiments would be necessary. The following outlines the methodologies for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of the test compounds against a panel of purified kinases.
Methodology:
-
Reagents and Materials: Purified recombinant kinase enzymes (e.g., VEGFR-1, VEGFR-2, VEGFR-3), appropriate kinase-specific peptide substrates, ATP, test compounds (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A series of dilutions of the test compounds and a positive control (Axitinib) are prepared.
-
The kinase, peptide substrate, and test compound are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression curve fit.
Cellular Proliferation Assay
Objective: To assess the effect of the test compounds on the proliferation of cancer cell lines that are dependent on VEGFR signaling.
Methodology:
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines known to overexpress VEGFRs.
-
Reagents and Materials: Cell culture medium, fetal bovine serum, test compounds, a positive control (Axitinib), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds or a vehicle control.
-
The plates are incubated for a period of 48 to 72 hours.
-
A cell viability reagent is added to each well, and the luminescence (proportional to the number of viable cells) is measured.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value for cell proliferation is determined.
Conclusion
While a comprehensive, data-driven comparison between this compound and Axitinib is not currently possible due to the absence of published activity data for the former, this guide provides the necessary framework for such an evaluation. The detailed profile of Axitinib's potent anti-VEGFR activity serves as a benchmark. The outlined experimental protocols for in vitro kinase and cellular proliferation assays represent the standard methodologies that would be required to generate the comparative data needed by researchers and drug development professionals to assess the potential of this compound as a kinase inhibitor. Further research into the biological activity of this compound is necessary to enable a direct comparison.
Benchmarking 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Comparative Analysis Against Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, a known process-related impurity of the drug Axitinib, against established multi-kinase inhibitors. This guide provides available data, contextualizes its potential activity, and outlines the experimental protocols necessary for a comprehensive in-house evaluation.
Introduction
This compound is recognized in the pharmaceutical field as Axitinib Impurity B.[1] Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-KIT, is a cornerstone in the treatment of advanced renal cell carcinoma.[2] The structural similarity of this compound to Axitinib suggests a potential for similar biological activity, making a thorough evaluation of its kinase inhibition profile crucial for both quality control in drug manufacturing and for the exploration of new chemical entities.
This guide provides a comparative benchmark of this compound against Axitinib and other well-established kinase inhibitors: Sorafenib, Sunitinib, and Pazopanib. While direct, publicly available inhibitory activity data for this compound is limited, this document compiles the known inhibitory concentrations (IC50) of the standard compounds against key kinase targets, details the experimental methodologies for assessing these activities, and provides a framework for its comprehensive evaluation.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the reported IC50 values for Axitinib and other standard kinase inhibitors against key kinases implicated in angiogenesis and tumor progression. This data serves as a baseline for benchmarking the potential activity of this compound.
| Compound | VEGFR1 (IC50, nM) | VEGFR2 (IC50, nM) | VEGFR3 (IC50, nM) | PDGFRβ (IC50, nM) | c-KIT (IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | 1.6 | 1.7 |
| Sorafenib | 26 | 90 | 20 | 57 | 68 |
| Sunitinib | Data not available | 80 | Data not available | 2 | Data not available |
| Pazopanib | 10 | 30 | 47 | 84 | 74 |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and provide a clear experimental path, the following diagrams illustrate the targeted signaling pathway and a general workflow for kinase inhibitor screening.
References
Review of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: An Analysis of Available Literature
A comprehensive review of scientific literature reveals a significant lack of specific biological activity data for the compound 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. The primary identification of this molecule in published materials is as a process-related impurity of the well-established anti-cancer drug, Axitinib. Consequently, a direct comparison guide based on experimental data for this specific compound cannot be formulated.
This report aims to provide researchers, scientists, and drug development professionals with the available information on this compound, contextualized by its relationship to Axitinib.
Chemical and Physical Properties
While biological data is scarce, the fundamental chemical and physical properties of this compound have been documented.
| Property | Value |
| IUPAC Name | 2-((1H-indazol-6-yl)thio)-N-methylbenzamide |
| Synonyms | Axitinib Impurity B, Axitinib Impurity 8 |
| Molecular Formula | C₁₅H₁₃N₃OS |
| Molecular Weight | 283.35 g/mol |
| CAS Number | 944835-85-2 |
Relationship to Axitinib
This compound is structurally related to Axitinib, a potent and selective second-generation tyrosine kinase inhibitor. Axitinib is approved for the treatment of advanced renal cell carcinoma.[1] The presence of this compound as an impurity is a critical consideration in the manufacturing and quality control of Axitinib.[][3]
The Mechanism of Action of Axitinib (Parent Compound)
To provide a relevant biological context, this section details the established mechanism of action of Axitinib. Axitinib functions by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[1][4] These receptors play a pivotal role in angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. In the context of cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, facilitating their growth and metastasis. By blocking VEGFRs, Axitinib effectively inhibits this process, thereby impeding tumor growth and progression.[5]
Signaling Pathway of Axitinib
The following diagram illustrates the signaling pathway targeted by Axitinib. The inhibition of VEGFRs by Axitinib disrupts downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.
Caption: Axitinib inhibits VEGFR, blocking downstream pro-angiogenic signaling.
Lack of Experimental Data for this compound
An exhaustive search of scientific databases and literature has not yielded any studies that specifically investigate the biological activity, pharmacological profile, or potential therapeutic effects of this compound. As such, it is not possible to provide:
-
Quantitative Data Tables: Comparative data on metrics such as IC50, EC50, or Ki values are non-existent.
-
Detailed Experimental Protocols: Without published studies, there are no experimental methodologies to report.
-
Specific Signaling Pathway Diagrams: The signaling pathways, if any, modulated by this specific impurity have not been elucidated.
Conclusion for the Research Community
For researchers and professionals in drug development, the key takeaway is that this compound is currently characterized only as a structural analog and impurity of Axitinib. While its structural similarity might suggest a potential for biological activity, either similar to or distinct from Axitinib, there is no empirical evidence to support this. Any investigation into the pharmacological effects of this compound would represent a novel area of research. Future studies are required to determine if this compound possesses any clinically relevant biological activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
